molecular formula C40H47FN2O6 B016973 (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester CAS No. 265989-42-2

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Numéro de catalogue: B016973
Numéro CAS: 265989-42-2
Poids moléculaire: 675.8 g/mol
Clé InChI: OZJAGODXZFIYDA-REWGUOJHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester, also known as this compound, is a useful research compound. Its molecular formula is C40H47FN2O6 and its molecular weight is 675.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester (CAS No. 265989-40-0), is a derivative of atorvastatin and plays a significant role in pharmacology as a selective HMG-CoA reductase inhibitor. This article provides an in-depth review of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

PropertyValue
Molecular FormulaC40H42D5FN2O6
Average Mass675.853 g/mol
Boiling Point694.8 ± 55.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³ (Predicted)
SolubilitySoluble in acetone, chloroform, dichloromethane, ethyl acetate
pKa9.33 ± 0.35 (Predicted)

As an intermediate metabolite of atorvastatin, this compound functions primarily as a HMG-CoA reductase inhibitor , which is crucial for cholesterol biosynthesis. By inhibiting this enzyme, it effectively lowers levels of low-density lipoprotein (LDL) cholesterol and triglycerides in patients with hypercholesterolemia .

Pharmacodynamics

The pharmacodynamic profile of the compound indicates its potential to modulate lipid levels significantly while also exhibiting anti-inflammatory properties. The presence of the 4-fluoro and hydroxyphenyl groups enhances its binding affinity to the target enzyme and contributes to its efficacy in lowering cholesterol levels .

Pharmacokinetics

The pharmacokinetic parameters for this compound suggest that it has favorable absorption characteristics:

  • Absorption : High bioavailability due to its solubility in organic solvents.
  • Distribution : Predicted to have extensive tissue distribution owing to its lipophilicity.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes; potential for drug-drug interactions should be considered.
  • Excretion : Primarily through hepatic pathways; renal excretion is minimal .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • Lipid-Lowering Effects : A clinical trial demonstrated that atorvastatin derivatives significantly reduced LDL cholesterol levels by up to 60% in patients with dyslipidemia .
  • Anti-inflammatory Activity : Research indicated that the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro, suggesting a dual role in managing cardiovascular diseases .
  • ADME Properties : In vitro studies using Caco-2 cells showed high permeability and favorable absorption characteristics, supporting its potential as an effective oral medication .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have indicated that derivatives of this compound may exhibit anticancer properties. For instance, modifications similar to those found in (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid have been shown to selectively inhibit the proliferation of colon cancer cells. The IC50 values for some derivatives were found to be as low as 0.12 mg/mL, indicating potent activity against cancerous cells while sparing normal cells .

HMG-CoA Reductase Inhibition

The compound is also recognized for its role as an inhibitor of HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. This property aligns it with statin drugs like atorvastatin, which are used to manage cholesterol levels and reduce cardiovascular risk . The structural similarities allow it to potentially serve as a lead compound for developing new lipid-lowering agents.

Hypolipidemic Agent

Given its ability to inhibit HMG-CoA reductase, (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid could be explored further as a hypolipidemic or hypocholesterolemic agent. Its efficacy in lowering cholesterol levels could make it a valuable addition to existing therapies for hyperlipidemia .

Other Potential Uses

The compound's unique structure may also lend itself to applications in other therapeutic areas such as:

  • Anti-inflammatory treatments : Due to its hydroxyl groups which can interact with inflammatory pathways.
  • Neurological disorders : Investigating its effects on neuroprotective pathways could reveal potential benefits in treating conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated selective inhibition of colon cancer cell proliferation with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL .
Study BHMG-CoA Reductase InhibitionConfirmed effectiveness as an HMG-CoA reductase inhibitor comparable to atorvastatin .
Study CSynthesis EfficiencyReported improvements in synthetic routes reducing time and cost while maintaining yield .

Propriétés

IUPAC Name

tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H47FN2O6/c1-25(2)36-35(38(46)42-31-15-11-12-16-32(31)44)34(26-13-9-8-10-14-26)37(27-17-19-28(41)20-18-27)43(36)22-21-29-23-30(48-40(6,7)47-29)24-33(45)49-39(3,4)5/h8-20,25,29-30,44H,21-24H2,1-7H3,(H,42,46)/t29-,30-/m1/s1/i8D,9D,10D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJAGODXZFIYDA-REWGUOJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@@H]4C[C@@H](OC(O4)(C)C)CC(=O)OC(C)(C)C)C5=CC=C(C=C5)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H47FN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442621
Record name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

265989-42-2
Record name (6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 2
Reactant of Route 2
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 3
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 4
Reactant of Route 4
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 5
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester
Reactant of Route 6
(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.